molecular formula C9H11Cl3NO4P B129026 Chlorpyrifos oxon CAS No. 5598-15-2

Chlorpyrifos oxon

Cat. No. B129026
CAS RN: 5598-15-2
M. Wt: 334.5 g/mol
InChI Key: OTMOUPHCTWPNSL-UHFFFAOYSA-N
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Description

Chlorpyrifos Oxon Description

Chlorpyrifos oxon (CPO) is the active metabolite of the organophosphate pesticide chlorpyrifos, which is widely used in agriculture. It is formed through the oxidation of chlorpyrifos and is known to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and potential neurotoxicity .

Synthesis Analysis

CPO is synthesized in vivo from chlorpyrifos through the action of cytochrome P450 monooxygenases. This bioactivation process is a critical step for the insecticide to exhibit its acute toxicity. In vitro studies have also shown that chlorpyrifos can be transformed into CPO abiotically in chlorinated water, a reaction facilitated by hypochlorous acid (HOCl) through an electrophilic attack on the thion (P=S) double bond of chlorpyrifos .

Molecular Structure Analysis

The molecular structure of CPO is characterized by the presence of a phosphorothionate group, which is the target of the oxidative transformation that leads to the formation of the oxon metabolite. This structural change significantly increases the molecule's reactivity towards serine residues in AChE and other serine hydrolases .

Chemical Reactions Analysis

CPO is highly reactive and can covalently bind to the active site serine of AChE, leading to the enzyme's inhibition. It can also interact with muscarinic receptors in the rat striatum, binding to the m2 subtype of these receptors, which results in altered signal transduction and potential neurotoxic effects . Additionally, CPO can inhibit other serine hydrolases such as carboxylesterase 1 and 2 and monoacylglycerol lipase, which may contribute to its toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of CPO, such as its stability and reactivity, are influenced by environmental factors like pH. In aqueous chlorine solutions, CPO is rapidly oxidized to 3,5,6-trichloro-2-pyridinol (TCP), especially at lower pH levels. The degradation of CPO is also influenced by the presence of free chlorine, which can accelerate its hydrolysis . The gas-phase degradation of CPO towards OH radicals under atmospheric conditions suggests that it has a relatively short atmospheric lifetime, indicating that it can be degraded rapidly in the environment .

Scientific Research Applications

Neurotoxicity in Cortical Neurons

Chlorpyrifos and its metabolite, chlorpyrifos-oxon, induce apoptosis in rat cortical neurons, highlighting their neurotoxic potential independent of acetylcholinesterase inhibition. This neurotoxicity involves the activation of ERK1/2 and JNK MAP kinases, indicating the involvement of complex cellular signaling pathways in mediating the effects of chlorpyrifos and its oxon form (Caughlan et al., 2004).

Quantification in Human Plasma

An enzyme-based assay developed to quantify chlorpyrifos oxon in human plasma has provided a means to study its toxicokinetics in cases of poisoning. This approach enables the evaluation of antidotal strategies and understanding of chlorpyrifos oxon's interaction with human albumin, contributing to toxicological studies (Heilmair et al., 2008).

Environmental Presence and Transformations

Research shows that chlorpyrifos-oxon, along with other pesticide oxons, can be present in environmental samples such as air, raising concerns about their toxicity. Studies focusing on artificial transformation in air samples and environmental stability provide insights into the behavior of these compounds in natural settings (Armstrong et al., 2013).

Transformation in Chlorinated Water

The abiotic transformation of chlorpyrifos to chlorpyrifos oxon in chlorinated water has been demonstrated, suggesting potential acute toxicity risks in domestic water supplies. This transformation process, facilitated by hypochlorous acid, raises new concerns regarding the safety of chlorpyrifos use in domestic environments (Wu & Laird, 2003).

Stability in Aqueous Solutions

The stability of chlorpyrifos oxon in aqueous solutions is a critical factor in its use for studying protein crosslinking. Understanding its half-life in different pH conditions aids in designing experiments that minimize artifacts due to instability (Lockridge et al., 2019).

Safety And Hazards

Chlorpyrifos oxon is considered moderately hazardous to humans. Exposure surpassing recommended levels has been linked to neurological effects, persistent developmental disorders, and autoimmune disorders . They cause major toxicities such as AChE inhibition, oxidative stress, and endocrine disruption . Further, it can have adverse hematological, musculoskeletal, renal, ocular, and dermal effects .

Future Directions

Future research directions include further in vivo investigation on neurodevelopment in an appropriate animal model . Additional epidemiological studies may be warranted if a suitable, Chlorpyrifos-exposed cohort can be identified and more rigorous measures of exposure are utilized .

properties

IUPAC Name

diethyl (3,5,6-trichloropyridin-2-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMOUPHCTWPNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038666
Record name Chlorpyrifos oxon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorpyrifos oxon

CAS RN

5598-15-2
Record name Chlorpyrifos oxon
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropyrifos oxon
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Record name Chlorpyrifos oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1038666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (3,5,6-trichloropyridin-2-yl) phosphate
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Record name CHLORPYRIFOS OXON
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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